4-(2-Methoxycarbonylethyl)bicyclo[2.2.2]octane-1-carboxylic acid 4-(2-Methoxycarbonylethyl)bicyclo[2.2.2]octane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 340023-15-6
VCID: VC8106777
InChI: InChI=1S/C13H20O4/c1-17-10(14)2-3-12-4-7-13(8-5-12,9-6-12)11(15)16/h2-9H2,1H3,(H,15,16)
SMILES: COC(=O)CCC12CCC(CC1)(CC2)C(=O)O
Molecular Formula: C13H20O4
Molecular Weight: 240.29 g/mol

4-(2-Methoxycarbonylethyl)bicyclo[2.2.2]octane-1-carboxylic acid

CAS No.: 340023-15-6

Cat. No.: VC8106777

Molecular Formula: C13H20O4

Molecular Weight: 240.29 g/mol

* For research use only. Not for human or veterinary use.

4-(2-Methoxycarbonylethyl)bicyclo[2.2.2]octane-1-carboxylic acid - 340023-15-6

Specification

CAS No. 340023-15-6
Molecular Formula C13H20O4
Molecular Weight 240.29 g/mol
IUPAC Name 4-(3-methoxy-3-oxopropyl)bicyclo[2.2.2]octane-1-carboxylic acid
Standard InChI InChI=1S/C13H20O4/c1-17-10(14)2-3-12-4-7-13(8-5-12,9-6-12)11(15)16/h2-9H2,1H3,(H,15,16)
Standard InChI Key ZFIIGRZPZQCDLJ-UHFFFAOYSA-N
SMILES COC(=O)CCC12CCC(CC1)(CC2)C(=O)O
Canonical SMILES COC(=O)CCC12CCC(CC1)(CC2)C(=O)O

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name, 4-(2-methoxycarbonylethyl)bicyclo[2.2.2]octane-1-carboxylic acid, reflects its bicyclic framework and substituents. The bicyclo[2.2.2]octane system consists of three fused six-membered rings, creating a highly strained and rigid structure. The 1-position is occupied by a carboxylic acid group (COOH-\text{COOH}), while the 4-position features a 2-methoxycarbonylethyl substituent (CH2CH2COOCH3-\text{CH}_2\text{CH}_2\text{COOCH}_3). This arrangement introduces both hydrophilic (carboxylic acid) and lipophilic (methoxycarbonylethyl) regions, influencing its solubility and reactivity .

PropertyValue
CAS Number340023-15-6
Molecular FormulaC13H20O4\text{C}_{13}\text{H}_{20}\text{O}_{4}
Molecular Weight240.30 g/mol
Purity≥95%

Synthesis and Production

The synthesis of bicyclo[2.2.2]octane derivatives often involves transition metal-catalyzed reactions. A patented method (US10633315B2) describes the palladium-catalyzed oxidation of 1,4-dimethylenecyclohexane in the presence of oxidizing agents such as hydrogen peroxide or oxone . While this patent primarily focuses on generating diols and diacetates, analogous strategies can be adapted to synthesize 4-(2-methoxycarbonylethyl)bicyclo[2.2.2]octane-1-carboxylic acid. Key steps include:

  • Cycloaddition Reactions: The bicyclo[2.2.2]octane core is formed via Diels-Alder or electrocyclic reactions under controlled conditions.

  • Functionalization: Subsequent esterification or carboxylation introduces the methoxycarbonylethyl and carboxylic acid groups. For example, reacting the bicyclic intermediate with methyl acrylate followed by hydrolysis yields the target compound .

Experimental conditions from the patent include:

  • Catalyst: Palladium diacetate (3 mol%)

  • Oxidizing Agent: 30% hydrogen peroxide

  • Solvent: Acetic acid or acetone

  • Temperature: Room temperature

  • Yield: Varies based on reaction time and substrate ratios .

Physical and Chemical Properties

Solubility

The compound’s solubility is influenced by its polar carboxylic acid group and nonpolar bicyclic framework. It is moderately soluble in polar aprotic solvents (e.g., dimethyl sulfoxide) and sparingly soluble in water.

Spectroscopic Data

  • IR Spectroscopy: Peaks at ~1700 cm1^{-1} (C=O stretch of carboxylic acid) and ~1250 cm1^{-1} (C-O stretch of ester).

  • NMR: 1H^1\text{H} NMR signals for the bridgehead protons appear as distinct singlets due to equivalent environments .

Applications in Research

Pharmaceutical Intermediates

The rigid bicyclic structure mimics natural product frameworks, enabling its use in drug discovery. For instance, it serves as a precursor for kinase inhibitors or prostaglandin analogs.

Materials Science

Functionalized bicyclo[2.2.2]octanes are incorporated into polymers to enhance mechanical strength and thermal resistance .

SupplierProduct NumberCASPurityPackaging
JK Chemical (Matrix)181614340023-15-6≥95%Custom

Pricing varies based on quantity and purity, with bulk purchases typically negotiated directly with suppliers.

Recent Research Developments

Recent advancements focus on optimizing synthetic routes to improve yield and scalability. For example, replacing palladium catalysts with cheaper transition metals (e.g., iron) is under investigation . Additionally, computational studies explore the compound’s conformational flexibility and binding affinity to biological targets.

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